8-(4-fluorophenyl)-6-oxo-3-(2-phenylethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
8-(4-fluorophenyl)-6-oxo-3-(2-phenylethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound with a unique structure that includes a fluorophenyl group, a phenylethyl group, and a thiadiazine ring
Preparation Methods
The synthesis of 8-(4-fluorophenyl)-6-oxo-3-(2-phenylethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the formation of the thiadiazine ring through cyclization reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl and fluorophenyl groups, using reagents like halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-(4-fluorophenyl)-6-oxo-3-(2-phenylethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-(4-fluorophenyl)-6-oxo-3-(2-phenylethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with molecular targets in biological systems. It may bind to specific enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds include other thiadiazine derivatives and fluorophenyl-containing molecules. Compared to these compounds, 8-(4-fluorophenyl)-6-oxo-3-(2-phenylethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is unique due to its specific combination of functional groups and its potential applications. Some similar compounds are:
- 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- 8-[4-[(4-chlorophenyl)methoxy]phenyl]-3-(2-fluorophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H20FN3OS |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
8-(4-fluorophenyl)-6-oxo-3-(2-phenylethyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C22H20FN3OS/c23-18-8-6-17(7-9-18)19-12-21(27)26-14-25(15-28-22(26)20(19)13-24)11-10-16-4-2-1-3-5-16/h1-9,19H,10-12,14-15H2 |
InChI Key |
UIBHHTWZCPBRQK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C2N(C1=O)CN(CS2)CCC3=CC=CC=C3)C#N)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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